3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
Pyrrolopyridine derivatives are a class of nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They are known to possess diverse biological activities and are considered potential sources of biologically active compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives typically includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is not available in the sources I found.Chemical Reactions Analysis
Pyrrolopyridine derivatives are known to exhibit diverse biological activities, which suggests they may undergo a variety of chemical reactions . The specific chemical reactions of “3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” are not available in the sources I found.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for the synthesis of various heterocyclic compounds using derivatives similar to "3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid." For example, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid demonstrates the compound's utility in generating complex molecular architectures (Lichitsky et al., 2010). Similarly, the convenient synthesis method of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles from N-Boc-protected 5-formyl-1H-pyrazol-4-amines showcases the compound's versatility in organic synthesis (Yakovenko et al., 2019).
Supramolecular Synthons
The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids reveals the importance of "3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid" derivatives in understanding and engineering molecular assemblies. The analysis demonstrates how these compounds participate in forming hydrogen-bonded networks, crucial for designing materials with specific properties (Vishweshwar et al., 2002).
Transformations to Dihydropyridines and Pyrroles
The transformation of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates into a series of β-pyrrolylalkenes and their use as synthons for polysubstituted 4-(1H-pyrrol-3-yl)-1,4-dihydropyridines underlines the compound's role in synthesizing complex nitrogen-containing systems. This exemplifies the compound's potential in medicinal chemistry and drug discovery (Štětinová et al., 2005).
Heterocyclic Compound Libraries
The development of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and other heterocycles, by Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles, further demonstrates the broad applicability of "3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid" derivatives in creating diverse chemical libraries. Such libraries are valuable for high-throughput screening in drug discovery and development (Volochnyuk et al., 2010).
Future Directions
properties
IUPAC Name |
3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-7(10(14)15)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLDDCHTXUAXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180623 | |
Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
CAS RN |
1190313-55-3 | |
Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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